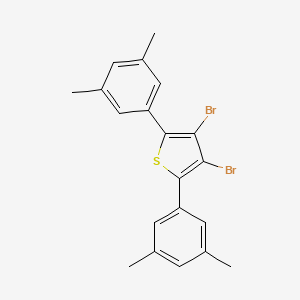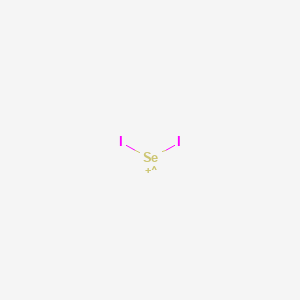
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and two 3,5-dimethylphenyl groups attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene typically involves the bromination of 2,5-bis(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution Reactions: Various substituted thiophenes depending on the substituent introduced.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 2,5-bis(3,5-dimethylphenyl)thiophene.
Scientific Research Applications
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . In biological systems, its interactions with proteins and other biomolecules are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of dimethylphenyl groups.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains ethylenedioxy groups, making it more suitable for electronic applications.
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Used in the synthesis of polymers for organic electronics.
Uniqueness
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Properties
CAS No. |
925913-06-0 |
|---|---|
Molecular Formula |
C20H18Br2S |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
3,4-dibromo-2,5-bis(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C20H18Br2S/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20(23-19)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
OYBDISLPSBMCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=C(S2)C3=CC(=CC(=C3)C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)





![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)


